Cas no 121005-07-0 (Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate)

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate is a synthetic organic compound. It is a potent intermediate in the synthesis of bioactive molecules, characterized by its unique structural features, which contribute to its effectiveness in various chemical reactions. The compound's versatility in forming stable linkages with other organic molecules makes it a valuable reagent in medicinal chemistry.
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate structure
121005-07-0 structure
Product name:Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
CAS No:121005-07-0
MF:C16H18N2O2S
MW:302.391322612762
MDL:MFCD32012225
CID:5177169

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
    • Acetic acid, 2-[[4-methyl-6-(4-methylphenyl)-3-pyridazinyl]thio]-, ethyl ester
    • Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
    • MDL: MFCD32012225
    • Inchi: 1S/C16H18N2O2S/c1-4-20-15(19)10-21-16-12(3)9-14(17-18-16)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3
    • InChI Key: AVVPNGUTHDNSNV-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OCC)C1=C(C)C=C(C2C=CC(C)=CC=2)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 332
  • Topological Polar Surface Area: 77.4
  • XLogP3: 3.4

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D620371-250mg
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
250mg
$400 2025-02-20
eNovation Chemicals LLC
D620371-1g
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
1g
$980 2024-05-24
eNovation Chemicals LLC
D620371-500mg
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
500mg
$620 2025-02-22
eNovation Chemicals LLC
D620371-100mg
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
100mg
$218 2025-02-22
eNovation Chemicals LLC
D620371-500mg
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
500mg
$620 2025-02-20
eNovation Chemicals LLC
D620371-5g
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
5g
$2900 2025-02-20
eNovation Chemicals LLC
D620371-5g
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
5g
$2900 2025-02-22
eNovation Chemicals LLC
D620371-1g
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
1g
$980 2025-02-22
eNovation Chemicals LLC
D620371-5g
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
5g
$2900 2024-05-24
eNovation Chemicals LLC
D620371-100mg
ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
121005-07-0 97%
100mg
$218 2025-02-20

Additional information on Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate and Its Significance in Modern Chemical Research

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate, a compound with the CAS number 121005-07-0, has emerged as a crucial intermediate in the realm of chemical biology and pharmaceutical development. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its potential applications in the synthesis of novel therapeutic agents. The presence of a pyridazine core appended with a thioacetic acid moiety makes it a versatile building block for designing molecules with specific biological activities.

The pyridazine ring, a six-membered heterocyclic aromatic compound, is known for its stability and ability to interact with biological targets. In particular, the substitution pattern on the pyridazine ring, such as the 4-methyl and 6-(p-tolyl) groups, enhances its binding affinity to various enzymes and receptors. This structural feature is particularly relevant in the context of drug discovery, where precise molecular interactions are critical for achieving desired pharmacological effects.

The ethyl ester group at the terminal position of the molecule not only contributes to its solubility in organic solvents but also serves as a handle for further functionalization. This flexibility allows chemists to modify the compound into more complex derivatives that can exhibit enhanced efficacy or selectivity. The thioacetic acid moiety, on the other hand, provides a site for nucleophilic substitution reactions, enabling the synthesis of sulfonamide-based compounds that are widely used in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate has been identified as a promising scaffold for such applications. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in tumor growth and angiogenesis. These findings have opened up new avenues for developing targeted therapies that leverage the unique properties of pyridazine-based molecules.

The synthesis of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in catalytic methods have significantly improved the efficiency of these processes, making it feasible to produce large quantities of the compound for both research and industrial purposes.

One of the most compelling aspects of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate is its potential as a lead compound for drug development. By systematically modifying its structure, researchers can explore different pharmacophores and assess their biological activity. This approach has led to the identification of several novel compounds with promising therapeutic profiles. For example, modifications aimed at enhancing binding affinity or reducing toxicity have resulted in derivatives that show greater efficacy in preclinical studies.

The role of computational chemistry in designing and optimizing Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural changes will affect the compound's biological activity. This information is invaluable for guiding synthetic efforts and minimizing trial-and-error experimentation. Furthermore, high-throughput screening methods have enabled rapid evaluation of large libraries of compounds, accelerating the discovery process.

In conclusion, Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate represents a significant advancement in chemical biology and pharmaceutical research. Its unique molecular structure and versatile reactivity make it an ideal candidate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical problems.

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